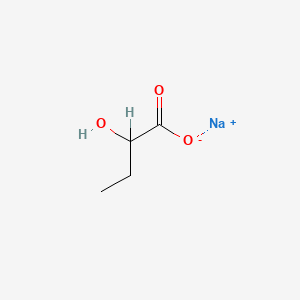

sodium 2-hydroxybutanoate

Descripción general

Descripción

sodium 2-hydroxybutanoate is a chemical compound that belongs to the class of hydroxy acids. It is a sodium salt of 2-hydroxybutyric acid, which is a byproduct of endogenous cysteine synthesis. This compound is produced during periods of cellular stress and has been found to play a role in various metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: sodium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutyric acid with sodium hydroxide. The reaction typically involves dissolving 2-hydroxybutyric acid in water and then adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt .

Industrial Production Methods: In industrial settings, sodium 2-hydroxybutyrate is produced through a similar neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and purified for various applications .

Análisis De Reacciones Químicas

Types of Reactions: sodium 2-hydroxybutanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Substitution reactions can occur in the presence of nucleophiles like halides or amines.

Major Products Formed:

Oxidation: The oxidation of sodium 2-hydroxybutyrate can lead to the formation of 2-oxobutyric acid.

Reduction: Reduction can yield butyric acid or its derivatives.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry Applications

Sodium 2-hydroxybutanoate serves as a reagent in organic synthesis and is utilized as a standard in analytical chemistry. Its unique properties allow it to participate in various chemical reactions, including:

- Oxidation : It can be oxidized to form alpha-ketobutyrate.

- Reduction : It can be reduced to butanoic acid.

- Substitution : It participates in the formation of various substituted butanoates.

Biological Research

In biological studies, this compound acts as a metabolic marker. It has been investigated for its role in:

- Energy Metabolism : Studies indicate that it can enhance oxidative capacity and improve exercise performance in animal models. For example, mice treated with this compound exhibited increased oxygen consumption and time-to-exhaustion during exercise tests, suggesting its potential in improving physical endurance .

- Metabolic Disorders : This compound is studied for its implications in managing conditions such as obesity and diabetes by regulating metabolic pathways .

Medical Applications

This compound is being explored for potential therapeutic effects in various medical contexts:

- Neuroprotection : Research indicates that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

- Diabetes Management : Its role in energy metabolism has led to investigations into its effectiveness for improving insulin sensitivity and managing diabetes .

Industrial Uses

In the industrial sector, this compound finds applications in:

- Biodegradable Plastics : It serves as a precursor for producing biodegradable materials, aligning with the growing demand for environmentally friendly products.

- Food Industry : As a food additive, it enhances flavor and acts as a preservative, contributing to food safety and shelf life improvements .

Cosmetic Applications

The compound is also being researched for its potential benefits in cosmetic formulations:

- Skin Conditioning : this compound is explored for its moisturizing properties, appealing to the cosmetic industry's demand for effective skincare ingredients .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Participates in oxidation and reduction reactions |

| Biological Research | Metabolic marker | Enhances exercise performance in animal studies |

| Medical Applications | Neuroprotection | Potential treatment for Alzheimer's and Parkinson's |

| Industrial Uses | Biodegradable plastics | Precursor for sustainable materials |

| Food Industry | Flavor enhancer and preservative | Improves food safety and shelf life |

| Cosmetic Applications | Skin-conditioning agent | Moisturizing properties beneficial for skincare |

Case Studies

-

Exercise Performance Study :

A study demonstrated that mice treated with this compound showed significant improvements in aerobic capacity compared to controls. The treated group exhibited higher oxygen consumption rates during exercise tests, indicating enhanced physical endurance due to metabolic adaptations facilitated by the compound . -

Neuroprotective Effects :

Research exploring the neuroprotective potential of this compound indicated promising results in models of neurodegeneration. The compound was shown to mitigate neuronal damage associated with diseases such as Alzheimer's through mechanisms involving reduced oxidative stress . -

Metabolic Regulation :

A clinical trial assessing the impact of this compound on insulin sensitivity revealed improvements in glucose metabolism among participants with metabolic syndrome. This suggests its utility as a therapeutic agent for managing diabetes .

Mecanismo De Acción

sodium 2-hydroxybutanoate exerts its effects through several molecular pathways. It inhibits branched-chain aminotransferase enzymes, leading to a shift in the compartmental abundance of protein ADP-ribosylation. This triggers a transcriptional response in the branched-chain amino acid degradation pathway, ultimately improving oxidative capacity in skeletal muscle .

Comparación Con Compuestos Similares

Beta-hydroxybutyrate: Another hydroxy acid that serves as an alternative fuel for the brain during periods of low glucose availability.

2-hydroxyglutarate: A metabolite involved in various metabolic pathways and associated with certain metabolic disorders.

Uniqueness: sodium 2-hydroxybutanoate is unique in its ability to regulate branched-chain amino acid metabolism and improve oxidative capacity, making it distinct from other similar compounds .

Actividad Biológica

Sodium 2-hydroxybutanoate, also known as sodium 2-hydroxybutyrate, is a compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is the sodium salt of 2-hydroxybutanoic acid, a four-carbon organic acid. It plays a role in various metabolic pathways and has been studied for its effects on muscle metabolism, energy production, and potential neuroprotective properties.

- Metabolic Regulation : this compound is involved in the regulation of branched-chain amino acid (BCAA) metabolism. It acts as a feedback signal that influences the degradation pathways of BCAAs, particularly in response to exercise and metabolic stress. Research indicates that it can enhance oxidative capacity and improve exercise performance by modulating the activity of key enzymes involved in BCAA degradation .

- Cellular Signaling : The compound influences various signaling pathways related to energy metabolism. It has been shown to inhibit branched-chain aminotransferase enzymes, leading to alterations in protein ADP-ribosylation and transcriptional responses that promote metabolic adaptations .

- Neuroprotective Effects : Emerging studies suggest that this compound may exert protective effects on neuronal cells. Its role in modulating GABAergic signaling has been investigated, particularly concerning its potential therapeutic implications for conditions like succinic semialdehyde dehydrogenase deficiency (SSADH-D) .

Case Studies and Experimental Evidence

- Exercise Training Mimicry : A study demonstrated that repeated administration of this compound in mice led to improvements in oxidative capacity similar to those observed with exercise training. This suggests its potential as a performance-enhancing agent in athletic contexts .

- Neuroprotective Mechanisms : In vitro experiments have shown that this compound can influence neuronal health by modulating redox states and mitochondrial function. These findings are particularly relevant for conditions characterized by oxidative stress .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Pettit et al., 1978 | Inhibition of branched-chain aminotransferase by 2HB | Enhanced BCAA degradation pathway |

| Intlekofer et al., 2015 | Influence on αKG-dependent enzymatic reactions | Potential alterations in cell fate decisions |

| Recent Mouse Study | Improved oxidative capacity with repeated 2HB administration | Possible applications in exercise physiology |

Propiedades

Número CAS |

5094-24-6 |

|---|---|

Fórmula molecular |

C4H8NaO3 |

Peso molecular |

127.09 g/mol |

Nombre IUPAC |

sodium;2-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7); |

Clave InChI |

LLRJPSAHMBXVHL-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)[O-])O.[Na+] |

SMILES canónico |

CCC(C(=O)O)O.[Na] |

Key on ui other cas no. |

19054-57-0 5094-24-6 |

Números CAS relacionados |

565-70-8 (Parent) 600-15-7 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium 2-hydroxybutyrate in PHA production?

A1: Sodium 2-hydroxybutyrate serves as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) containing the 2-hydroxybutyrate (2HB) monomer. [, ] Researchers have successfully incorporated sodium 2-hydroxybutyrate into PHAs by introducing specific enzymes, such as butyryl-CoA transferases, into engineered Escherichia coli strains. [] These enzymes facilitate the transfer of coenzyme A (CoA) to 2-hydroxybutyrate, enabling its incorporation into the growing PHA polymer chain. []

Q2: How does the choice of butyryl-CoA transferase affect the composition of the resulting PHA polymer?

A2: Different butyryl-CoA transferases exhibit varying substrate specificities towards 2-hydroxybutyrate (2HB), 3-hydroxybutyrate (3HB), and lactate (LA). [] This difference in specificity leads to variations in the monomer composition of the produced PHAs. For instance, using butyryl-CoA transferase from Eubacterium hallii resulted in a PHA composed of 65.7 mol% 2HB and 34.3 mol% LA when Escherichia coli expressing this enzyme and PHA synthase were cultured in a medium containing glucose and sodium 2-hydroxybutyrate. [] This highlights the possibility of tailoring PHA composition by selecting specific butyryl-CoA transferases for the bioproduction process.

Q3: Can molecularly imprinted polymers (MIPs) be designed to selectively recognize sodium 2-hydroxybutyrate?

A3: Yes, researchers have successfully developed a lactate-specific MIP with high selectivity for lactate, a molecule structurally similar to 2-hydroxybutyrate. [] This MIP, synthesized using methacrylic acid and ethylene glycol dimethacrylate, showed significant retention (63.5%) and a high imprinting factor (6.86) for lactate. [] While this research focused on lactate, it demonstrates the potential for developing MIPs specifically tailored for the recognition and detection of sodium 2-hydroxybutyrate, which could be valuable for monitoring PHA production processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.